molecular formula C14H19NO3 B1384930 Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate CAS No. 1217857-92-5

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1384930
CAS No.: 1217857-92-5
M. Wt: 249.3 g/mol
InChI Key: ARWYEBXUXZPWTD-RYUDHWBXSA-N
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Description

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, an ethylphenoxy group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Ethylphenoxy Group: This step often involves a nucleophilic substitution reaction where the ethylphenoxy group is introduced to the pyrrolidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-(2-tert-butylphenoxy)-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The ethylphenoxy group, in particular, plays a crucial role in its reactivity and interactions with molecular targets.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-ethylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-10-6-4-5-7-13(10)18-11-8-12(15-9-11)14(16)17-2/h4-7,11-12,15H,3,8-9H2,1-2H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWYEBXUXZPWTD-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
Methyl (2S,4S)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylate

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